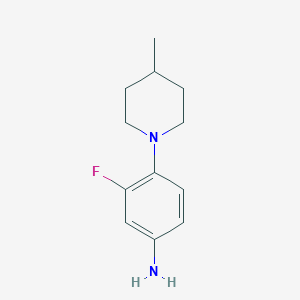

3-Fluoro-4-(4-methylpiperidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWOKXFIFJMCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249271 | |

| Record name | 3-Fluoro-4-(4-methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250371-92-7 | |

| Record name | 3-Fluoro-4-(4-methyl-1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250371-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4-methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Fluoro 4 4 Methylpiperidin 1 Yl Aniline

Established Synthetic Routes for the Core Structure

The construction of the 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline molecule relies on a few core synthetic transformations that are widely used in organic chemistry.

Reductive amination is a versatile method for forming C-N bonds and is a key strategy for producing secondary and tertiary amines. researchgate.netorganic-chemistry.org This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While direct one-pot reductive amination of aldehydes with nitroarenes is a common route to N-substituted aryl amines, the synthesis of the target molecule often involves variations of this core principle. researchgate.net For instance, related aniline (B41778) derivatives can be synthesized using reductive amination of functionalized aldehydes with the appropriate aniline precursor. rsc.org The process is valued for its efficiency, often avoiding the need to handle harsh reducing agents and simplifying work-up procedures. rsc.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for synthesizing aryl amines and ethers. This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, ortho or para to a leaving group, typically a halide. researchgate.netresearchgate.net

A common route to the precursor of this compound involves the reaction of 3,4-difluoronitrobenzene (B149031) with 4-methylpiperidine (B120128). In this reaction, the fluorine atom at the 4-position is more activated towards substitution by the para-nitro group. The piperidine (B6355638) nitrogen acts as the nucleophile, displacing the fluoride (B91410) ion to form 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine (B3050311). researchgate.net This intermediate is then carried forward to the final product via reduction of the nitro group. The reaction is often performed in a suitable solvent like acetonitrile (B52724) or under neat conditions. researchgate.net

Table 1: Example of Nucleophilic Aromatic Substitution

| Starting Material 1 | Starting Material 2 | Product |

| 3,4-Difluoronitrobenzene | 4-Methylpiperidine | 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine |

This table illustrates a typical SNAr reaction used to form the carbon-nitrogen bond between the aromatic ring and the piperidine moiety.

Palladium-catalyzed hydrogenation is a widely employed method for the reduction of nitro groups to primary amines due to its high efficiency and selectivity. researchgate.netsigmaaldrich.cn In the synthesis of this compound, this step is crucial. The precursor, 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine, is subjected to hydrogenation using a palladium catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net

This reaction selectively reduces the nitro group to an amino group without affecting the aromatic fluorine atom or the piperidine ring. The process is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. researchgate.net This clean and high-yielding conversion is a preferred method in many multi-step syntheses of complex aniline derivatives. nih.gov

The synthesis of this compound is inherently a multi-step process. A typical linear sequence involves:

Nitration: Introduction of a nitro group onto a substituted benzene (B151609) ring.

Nucleophilic Aromatic Substitution: Reaction of a di-substituted precursor like 3,4-difluoronitrobenzene with 4-methylpiperidine to install the piperidine moiety. researchgate.net

Reduction: Conversion of the nitro group to the final aniline using methods like palladium-catalyzed hydrogenation. researchgate.net

Reaction Conditions and Optimization Parameters

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable.

The choice of catalyst is paramount in several steps of the synthesis of this compound, particularly in the hydrogenation of the nitro-intermediate.

Palladium Catalysts: Palladium on carbon (Pd/C) is the most common catalyst for the reduction of aromatic nitro groups. researchgate.net Its efficiency allows the reaction to proceed under mild conditions (room temperature and atmospheric pressure of hydrogen), leading to high yields and purity. nih.gov The catalyst loading and quality can influence reaction times and completeness. The choice of palladium catalyst and ligands is also crucial in cross-coupling reactions like the Buchwald-Hartwig amination, which can be an alternative route to form the C-N bond between the aryl and piperidine groups. researchgate.netnih.gov

Other Reducing Systems: While catalytic hydrogenation is preferred, other systems can also be used for the nitro reduction. A combination of iron powder and ammonium (B1175870) chloride in a solvent mixture like methanol and water is an effective alternative. researchgate.net This method is often used in laboratory settings due to its low cost and operational simplicity, though it may require more rigorous purification compared to catalytic hydrogenation.

The optimization of these catalytic systems involves adjusting parameters such as solvent, temperature, pressure, and catalyst loading to achieve the desired outcome with high selectivity, avoiding side reactions like defluorination. researchgate.net

Table 2: Comparison of Catalytic Systems for Nitro Group Reduction

| Catalytic System | Typical Conditions | Advantages |

| Pd/C, H₂ | Methanol, Room Temperature, 1 atm H₂ | High yield, High purity, Mild conditions |

| Fe/NH₄Cl | Methanol/Water, 70°C | Low cost, Readily available reagents |

This table compares common catalytic and reducing systems for the conversion of an aromatic nitro group to an aniline.

Solvent Systems and Temperature Control

The choice of solvent and operating temperature is tailored to each specific step of the synthetic sequence, primarily the initial nucleophilic aromatic substitution and the subsequent nitro group reduction.

For the initial SNAr reaction, where 1,2-difluoro-4-nitrobenzene is reacted with 4-methylpiperidine, polar aprotic solvents are generally preferred as they can solvate the charged intermediates of the reaction mechanism. N,N-dimethylformamide (DMF) is a common choice, with reactions often heated to temperatures around 90°C to ensure a sufficient reaction rate. researchgate.net Alternatively, acetonitrile can be used, typically under reflux conditions. researchgate.net In some cases, the reaction can be performed under neat conditions (without a solvent), which requires careful temperature control to manage the exothermic nature of the reaction. researchgate.net

The reduction of the intermediate, 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine, can be accomplished using different methods, each with its own optimal solvent and temperature profile. For reductions employing metal catalysts like Palladium on carbon (Pd/C) with hydrogen gas, methanol is a frequently used solvent, and the reaction can often proceed efficiently at room temperature (approx. 25°C). researchgate.netnih.gov If a chemical reduction is chosen, such as using iron powder in the presence of ammonium chloride, a solvent mixture like methanol and water is effective. researchgate.net This process typically requires heating to around 70°C to achieve a complete conversion. researchgate.net

| Synthetic Step | Solvent System | Typical Temperature | Reference Reaction |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | N,N-dimethylformamide (DMF) | 90°C | Synthesis of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) researchgate.net |

| Nucleophilic Aromatic Substitution | Acetonitrile | Reflux | Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) researchgate.net |

| Nitro Group Reduction (Catalytic Hydrogenation) | Methanol | Room Temperature (~25°C) | Synthesis of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline researchgate.net |

| Nitro Group Reduction (Fe/NH₄Cl) | Methanol/Water | 70°C | Synthesis of 3-fluoro-4-morpholinoaniline (B119058) researchgate.net |

Stoichiometry of Reagents and Additives

The molar ratios of reactants are critical for maximizing the yield of the desired product while minimizing the formation of byproducts.

In the nucleophilic aromatic substitution step, the stoichiometry between the electrophile (1,2-difluoro-4-nitrobenzene) and the nucleophile (4-methylpiperidine) is generally kept close to a 1:1 molar ratio. A slight excess of the amine nucleophile may be employed to ensure the complete consumption of the more valuable difluoro-nitroaromatic starting material.

For the reduction of the nitro group, the stoichiometry depends heavily on the chosen method.

Catalytic Hydrogenation : This method utilizes a catalytic amount of a noble metal, such as 5-10% Palladium on carbon (Pd/C). researchgate.net The catalyst loading is a small fraction of the substrate's molar quantity. Hydrogen gas (H₂) is supplied in excess, often at or above atmospheric pressure, to act as the terminal reductant.

Metal/Acid Reduction : When using reagents like iron powder and ammonium chloride, a significant stoichiometric excess of the metal is required. researchgate.net The iron acts as the reducing agent, and several molar equivalents are used relative to the nitro-intermediate to drive the reaction to completion. Ammonium chloride serves as a proton source and electrolyte to facilitate the reaction.

| Step | Reagent | Role | Typical Stoichiometry (relative to substrate) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-methylpiperidine | Nucleophile | ~1.0 - 1.2 equivalents |

| Nitro Group Reduction (Catalytic Hydrogenation) | Palladium on Carbon (Pd/C) | Catalyst | Catalytic amount (e.g., 0.05 - 0.1 eq) researchgate.net |

| Hydrogen (H₂) | Reducing Agent | Excess (≥1 atm) researchgate.net | |

| Nitro Group Reduction (Fe/NH₄Cl) | Iron (Fe) Powder | Reducing Agent | Stoichiometric Excess (e.g., >3 eq) researchgate.net |

| Ammonium Chloride (NH₄Cl) | Additive/Proton Source | Catalytic to Stoichiometric amount researchgate.net |

Synthesis and Characterization of Precursors and Key Intermediates

The primary precursor for this synthesis is 1,2-difluoro-4-nitrobenzene . This compound serves as the electrophilic aromatic core. The key intermediate formed is 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine .

The synthesis of this intermediate is achieved through the SNAr reaction, where the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The fluorine atom at the C4 position (para to the nitro group) is significantly more activated and is selectively displaced by the secondary amine of 4-methylpiperidine . The reaction is regioselective due to the superior stabilization of the Meisenheimer complex when the attack occurs at the para position.

Following the synthesis, the characterization of the intermediate is essential to confirm its identity and purity before proceeding to the final reduction step. Standard analytical techniques are employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the structural integrity of the molecule, ensuring the correct connectivity of the aromatic and piperidine rings.

Mass Spectrometry (MS) : This technique is used to verify the molecular weight of the intermediate, confirming the successful substitution reaction.

Purification Methodologies for Synthetic Products

Purification of both the intermediate and the final product, this compound, is crucial for removing unreacted starting materials, reagents, and any side products. A combination of non-chromatographic and chromatographic techniques is often utilized.

Chromatographic Techniques (e.g., Silica (B1680970) Gel Column Chromatography)

When high purity is required, or when simple crystallization fails to remove impurities, silica gel column chromatography is the method of choice. nih.gov This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For the purification of aniline derivatives and their nitro-precursors, a gradient elution is typically used, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The less polar impurities elute first, followed by the product. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Recrystallization and Precipitation Methods

Precipitation is a common and effective method for the initial isolation of the crude product from the reaction mixture. For instance, after the SNAr reaction in a solvent like DMF, the intermediate 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine can often be precipitated by adding the reaction mixture to water. researchgate.net The resulting solid is then collected by filtration and washed to remove water-soluble impurities.

Recrystallization is a powerful technique for purifying the solid crude product. It involves dissolving the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically to find a system where the product has high solubility at high temperatures and low solubility at room temperature or below.

Spectroscopic Characterization Techniques for 3 Fluoro 4 4 Methylpiperidin 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the 4-methylpiperidine (B120128) ring, and the amine (-NH₂) protons.

The aromatic region would display signals corresponding to the three protons on the phenyl ring. Their chemical shifts and splitting patterns are influenced by the electron-donating amino group, the electron-withdrawing fluorine atom, and the piperidine (B6355638) substituent. The proton ortho to the amino group and meta to the fluorine is expected to be the most upfield, while the proton between the fluorine and piperidine substituents would be further downfield. The fluorine atom will cause additional splitting (J-coupling) for adjacent protons.

The aliphatic region would contain signals for the 4-methylpiperidine moiety. The protons on the carbons adjacent to the nitrogen atom (positions 2 and 6) would appear as a multiplet. The protons at positions 3, 5, and 4, along with the methyl group protons, would also produce distinct multiplets and a doublet, respectively. The two amine protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.2 | m | 1H | Aromatic CH |

| ~6.5 - 6.7 | m | 2H | Aromatic CH |

| ~3.6 (broad) | s | 2H | -NH₂ |

| ~3.0 - 3.2 | m | 2H | Piperidine CH₂ (axial, C2/C6) |

| ~2.6 - 2.8 | m | 2H | Piperidine CH₂ (equatorial, C2/C6) |

| ~1.7 - 1.9 | m | 2H | Piperidine CH₂ (C3/C5) |

| ~1.5 - 1.7 | m | 1H | Piperidine CH (C4) |

| ~1.2 - 1.4 | m | 2H | Piperidine CH₂ (C3/C5) |

| ~0.95 | d | 3H | -CH₃ |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule.

The aromatic region will show six signals. The carbon atom bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons are influenced by the amino and piperidine substituents. The aliphatic region will display signals for the five unique carbons of the 4-methylpiperidine ring. The chemical shifts distinguish the carbons adjacent to the nitrogen from the other carbons in the ring and the methyl group carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table represents predicted values based on typical chemical shifts. Actual experimental values may vary.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 (d, ¹JCF ≈ 240 Hz) | C-3 (Aromatic C-F) |

| ~140 - 145 | C-1 (Aromatic C-NH₂) |

| ~135 - 140 | C-4 (Aromatic C-N) |

| ~120 - 125 | C-6 (Aromatic CH) |

| ~115 - 120 (d) | C-2 (Aromatic CH) |

| ~110 - 115 (d) | C-5 (Aromatic CH) |

| ~50 - 55 | Piperidine C2/C6 |

| ~30 - 35 | Piperidine C4 |

| ~30 - 35 | Piperidine C3/C5 |

| ~20 - 25 | -CH₃ |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons and establish the connectivity within the 4-methylpiperidine ring system, for instance, between the C4-H and the protons at C3/C5. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is critical for connecting different fragments of the molecule. For example, it would show correlations between the piperidine protons at C2/C6 and the aromatic carbon at C4, confirming the attachment of the piperidine ring to the aniline (B41778) core.

Computational chemistry provides a powerful tool for validating proposed structures. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate theoretical NMR chemical shifts. nih.govmdpi.com The process involves optimizing the molecular geometry using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G). The magnetic shielding tensors are then calculated for this optimized geometry. nih.gov

By performing a linear regression analysis comparing the experimentally measured chemical shifts with the theoretically calculated values, a strong correlation (high R² value) provides high confidence in the structural assignment. This method is particularly useful for resolving ambiguities in complex spectra or for distinguishing between possible isomers.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions are formed and transferred into the gas phase for analysis. nih.gov

For this compound, analysis in positive ion mode would be expected to produce a prominent protonated molecular ion peak, [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy. Tandem MS (MS/MS) experiments could be performed to induce fragmentation of the [M+H]⁺ ion, providing further structural information based on the observed fragment ions.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₈FN₂⁺ | 209.1454 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, with a molecular formula of C₁₂H₁₇FN₂, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass with high accuracy, typically to within a few parts per million (ppm). This level of precision helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. The measured mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would provide strong evidence for the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇FN₂ |

| Theoretical Exact Mass | 208.1376 g/mol |

| Theoretical Monoisotopic Mass | 208.137572 u |

Note: This table represents theoretical values. Experimental data is not available.

Vibrational Spectroscopy

IR and FT-IR spectroscopy measure the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies (wavenumbers), corresponding to particular bond vibrations. For this compound, characteristic peaks would be expected for the N-H stretching of the aniline group, C-H stretching of the aromatic ring and the methylpiperidine moiety, C=C stretching of the aromatic ring, C-N stretching, and C-F stretching.

Table 2: Expected IR/FT-IR Absorption Regions for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| N-H (Aniline) | 3300-3500 | Symmetric & Asymmetric Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-3000 | Stretch |

| C=C (Aromatic) | 1450-1600 | Stretch |

| C-N (Aromatic Amine) | 1250-1360 | Stretch |

| C-N (Aliphatic Amine) | 1020-1250 | Stretch |

| C-F (Aryl Fluoride) | 1100-1400 | Stretch |

Note: This table represents expected regions based on functional groups. Specific experimental data is not available.

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR absorption is dependent on a change in the dipole moment of a bond, Raman scattering depends on a change in the bond's polarizability. Therefore, symmetrical non-polar bonds often show strong Raman signals, whereas they may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would also be expected to show characteristic bands for the aromatic ring, the piperidine ring, and the various C-H, C-N, and C-F bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule. For this compound, the substituted aniline chromophore would be expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the aromatic ring.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 4 Methylpiperidin 1 Yl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing medium-sized organic molecules like 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline. DFT methods are used to determine the optimized geometry, electronic properties, and reactive sites of the molecule.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy—the ground state geometry.

For a flexible molecule such as this compound, which contains a piperidine (B6355638) ring and a rotatable bond connecting it to the aniline (B41778) moiety, conformational analysis is essential. raineslab.com This process involves identifying various possible conformers (spatial arrangements of atoms) and determining their relative stabilities. The piperidine ring can adopt different conformations, such as chair, boat, or twist-boat, with the chair form typically being the most stable. The orientation of the methyl group on the piperidine ring (axial vs. equatorial) and the rotation around the C-N bond linking the piperidine to the aniline ring also lead to different conformers. DFT calculations are performed on each potential conformer to identify the global minimum on the potential energy surface, which corresponds to the most stable and thus most probable structure of the molecule at equilibrium. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-electron interactions. A wide variety of XC functionals are available, each with its own strengths and weaknesses.

For organic molecules, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used and extensively validated hybrid functionals. mdpi.com It incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources, providing a robust description of molecular geometries and electronic properties for a broad range of systems. researchgate.netresearchgate.net The selection of B3LYP for studying this compound would be based on its proven track record in accurately modeling similar aniline and piperidine-containing compounds. researchgate.net

In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation, with larger basis sets providing more flexibility to describe the distribution of electrons, albeit at a higher computational cost.

Pople-style basis sets are commonly employed in DFT studies. The 6-311G basis set is a split-valence, triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a good initial level of theory. To improve accuracy, this is often augmented with polarization and diffuse functions.

Polarization functions (d,p): Indicated by (d,p), these functions allow for non-spherical distortion of the electron clouds, which is crucial for accurately describing chemical bonds.

Diffuse functions (++): The ++ notation indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are important for describing systems with lone pairs, anions, or non-covalent interactions, as they allow electrons to be located further from the nucleus.

For this compound, a basis set like 6-311++G(d,p) would be considered a high-level choice, suitable for obtaining reliable geometric and electronic properties. researchgate.net A convergence study might be performed, where calculations are run with progressively larger basis sets to ensure that the properties of interest (e.g., energy, bond lengths) have converged to a stable value.

Electronic Structure Analysis

Once the optimized geometry is obtained, DFT is used to analyze the electronic structure of the molecule, providing insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with its nucleophilic character. chemrxiv.org

LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons and is associated with its electrophilic character. chemrxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atoms, while the LUMO would be distributed across the aromatic system.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.15 |

| ELUMO | -0.88 |

| Energy Gap (ΔE) | 4.27 |

Note: These values are representative and would be calculated using a selected DFT method (e.g., B3LYP/6-311++G(d,p)).

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. nih.govtci-thaijo.org

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen, oxygen, and fluorine.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the N-H protons of the amino group).

Green regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the amino group and the fluorine atom, highlighting these as primary sites for electrophilic interaction. researchgate.net Positive potential (blue) would be concentrated on the hydrogen atoms of the amino group, indicating their acidic character and susceptibility to nucleophilic attack. The aromatic ring would exhibit a mixed potential, influenced by its substituent groups.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful computational tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis provides a detailed picture of the bonding and antibonding interactions between orbitals, which are crucial for understanding molecular stability and reactivity.

In a typical NBO analysis, the interactions between filled donor NBOs and empty acceptor NBOs are examined. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. For aromatic compounds containing heteroatoms, such as this compound, significant interactions often involve the lone pairs of electrons on nitrogen and halogen atoms and the π-orbitals of the aromatic ring.

For instance, in a study of a different heterocyclic compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis revealed strong intramolecular charge transfer from the lone pairs of chlorine to the antibonding π* orbitals of the aromatic ring, contributing significantly to the molecule's stability. A similar analysis for this compound would likely show significant hyperconjugative interactions involving the lone pairs of the fluorine and nitrogen atoms with the π-system of the aniline ring.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions (Note: This data is representative of typical NBO analysis and not specific to this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) | 5.4 |

| LP (1) F | σ* (C-C) | 2.1 |

Investigation of Intramolecular Charge Transfer

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This process is highly dependent on the solvent polarity and the electronic nature of the donor and acceptor groups. Molecules exhibiting ICT often have interesting photophysical properties, such as dual fluorescence.

For example, studies on 4-fluorofluorazene and 4-fluoro-N-phenylpyrrole have shown that an ICT reaction occurs in the singlet excited state in polar solvents, evidenced by dual fluorescence from a locally excited and an ICT state. The ICT dipole moments for these molecules were found to be significantly larger than their locally excited state dipole moments, confirming the charge transfer character. A similar investigation for this compound would provide insights into its potential applications in materials science and as a fluorescent probe.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Computational chemistry allows for the prediction of vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. These predictions are valuable for confirming the molecular structure and understanding the vibrational modes of the molecule. Density Functional Theory (DFT) is a commonly used method for these calculations.

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for the approximations in the theoretical methods. A detailed analysis of the vibrational modes can assign specific peaks in the experimental spectra to the stretching, bending, and torsional motions of the atoms in the molecule.

A study on 4-chloro-5-fluoro-1,2-phenylenediamine utilized DFT calculations to interpret its FTIR and FT-Raman spectra. A close agreement between the observed and calculated frequencies was achieved after scaling, allowing for a detailed assignment of the vibrational modes. A similar computational approach for this compound would aid in the interpretation of its experimental vibrational spectra.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This data is hypothetical and for illustrative purposes only)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H stretch | 3450 | 3312 | 3300 |

| C-F stretch | 1280 | 1229 | 1225 |

Assessment of Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the chemical reactivity and stability of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). They are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons.

Table 3: Illustrative Global Reactivity Descriptors (Note: This data is representative and not specific to this compound)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| Chemical Potential (μ) | -3.5 |

| Hardness (η) | 4.6 |

| Softness (S) | 0.22 |

Limitations and Validation of Computational Models Against Experimental Data

While computational models provide powerful insights, they have inherent limitations due to the approximations made in solving the Schrödinger equation. The accuracy of the results depends on the level of theory and the basis set used in the calculations. Therefore, it is crucial to validate the computational results against experimental data.

For this compound, the calculated geometric parameters (bond lengths and angles) could be compared with X-ray crystallography data, if available. The predicted vibrational frequencies should be compared with experimental IR and Raman spectra. Similarly, calculated electronic properties, such as UV-Vis absorption spectra, can be validated against experimental measurements.

Discrepancies between computational and experimental data can often be minimized by choosing more appropriate theoretical methods or larger basis sets. This iterative process of comparison and refinement leads to more reliable computational models that can accurately predict the properties of molecules.

Crystallographic and Solid-State Analysis of this compound Not Available in Current Scientific Literature

A comprehensive search of scientific databases and literature has revealed no published studies on the crystallographic analysis and solid-state characteristics of the chemical compound this compound. Consequently, detailed information regarding its molecular structure, crystal packing, and intermolecular interactions in the solid state is not currently available.

The requested in-depth analysis, which would include data from Single-Crystal X-ray Diffraction (SCXRD), Hirshfeld surface analysis, and comparisons with Density Functional Theory (DFT) optimized structures, is contingent upon the successful crystallization of the compound and subsequent experimental investigation. Such studies are crucial for understanding the fundamental physicochemical properties of a molecule.

While research exists for structurally similar compounds, such as other fluoroaniline (B8554772) derivatives, this information cannot be extrapolated to accurately describe the specific crystallographic and supramolecular features of this compound. The presence and position of the methyl group on the piperidine ring are expected to significantly influence the compound's conformation and how it arranges itself in a crystal lattice, affecting everything from its crystal system and space group to its hydrogen bonding networks.

Without experimental data, the following sections of the requested article cannot be addressed:

Crystallographic Analysis and Solid State Studies of 3 Fluoro 4 4 Methylpiperidin 1 Yl Aniline

Analysis of Intermolecular Interactions and Supramolecular Assembly:

Characterization of Hydrogen Bonding Networks

Further research, including the synthesis, crystallization, and crystallographic analysis of 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline, is required to provide the detailed scientific information requested.

Examination of Other Non-Covalent Interactions (e.g., π-π Stacking)

In the solid state, the spatial arrangement of molecules is governed by a network of non-covalent interactions. For an aromatic compound like this compound, which contains a substituted aniline (B41778) ring, these interactions are crucial for the stability of the crystal lattice.

Beyond conventional hydrogen bonds, other weak forces such as π-π stacking, C–H···π interactions, and van der Waals forces play a significant role. The fluorinated aniline ring provides a region of electron density that can participate in π-π stacking interactions. These occur when two aromatic rings align in a parallel or parallel-displaced fashion, contributing to crystal cohesion. The orientation is typically offset to avoid electrostatic repulsion between the electron-rich centers of the rings.

An illustrative table of potential non-covalent interactions is presented below, based on common findings in similar molecular structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |

| π-π Stacking | Aniline Ring (Centroid) | Aniline Ring (Centroid) | 3.3 - 3.8 | Parallel-displaced |

| C–H···π | C–H (Piperidine/Methyl) | Aniline Ring (π-system) | 2.5 - 2.9 (H to π-centroid) | T-shaped or parallel |

| C–H···F | C–H (Aromatic/Aliphatic) | Fluorine | 2.2 - 2.6 (H to F) | Variable |

This table is illustrative and represents typical values for the types of interactions expected in the crystal structure.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Forms

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the solid-state characterization of crystalline materials. researchgate.net It is particularly vital for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms, each with a distinct crystal lattice and, consequently, different physical properties.

A PXRD experiment involves irradiating a powdered sample of the material with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting pattern is a unique fingerprint for a specific crystalline form. Each peak in the diffractogram corresponds to a set of lattice planes, as described by Bragg's Law.

For this compound, a PXRD study would be the primary method to:

Identify and distinguish between different polymorphic forms. Each polymorph would produce a unique PXRD pattern.

Assess the crystallinity of a sample. A highly crystalline sample will show sharp, well-defined peaks, whereas an amorphous sample will produce a broad, featureless halo.

Monitor phase transformations that may occur under different conditions, such as changes in temperature or humidity.

Control for crystalline form during manufacturing processes, which is critical in the pharmaceutical industry.

The data obtained from a PXRD analysis are typically presented in a table listing the 2θ angles of the diffraction peaks and their corresponding relative intensities. An example of how such data might be presented for a hypothetical crystalline form is shown below.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 45 |

| 12.7 | 6.96 | 100 |

| 15.3 | 5.79 | 80 |

| 18.9 | 4.69 | 65 |

| 21.2 | 4.19 | 90 |

| 24.5 | 3.63 | 50 |

| 26.8 | 3.32 | 75 |

This table represents a hypothetical PXRD dataset for a single crystalline form to illustrate the typical format of results from such an analysis.

The identification and characterization of different crystalline forms through PXRD are essential for understanding the stability and behavior of the solid material. researchgate.netmdpi.com

Chemical Reactivity and Transformation Mechanisms of 3 Fluoro 4 4 Methylpiperidin 1 Yl Aniline

Oxidation Reactions and Characterization of Products

While specific oxidation studies on 3-fluoro-4-(4-methylpiperidin-1-yl)aniline are not extensively documented in publicly available literature, the presence of the aniline (B41778) moiety suggests susceptibility to various oxidizing agents. Aniline and its derivatives are known to undergo oxidation to form a range of products, depending on the oxidant and reaction conditions.

The primary amino group is typically the most reactive site for oxidation. Mild oxidation could potentially lead to the formation of nitroso or nitro compounds. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to complex polymerization and degradation, yielding deeply colored, often intractable materials commonly known as aniline black.

Expected Oxidation Products:

| Oxidizing Agent | Plausible Product(s) | Characterization Notes |

| Hydrogen Peroxide | 3-Fluoro-4-(4-methylpiperidin-1-yl)nitrosobenzene | Formation can be monitored by UV-Vis spectroscopy. |

| Peroxy acids (e.g., m-CPBA) | 3-Fluoro-4-(4-methylpiperidin-1-yl)nitrobenzene | Product would show characteristic NO₂ stretching bands in IR spectroscopy. |

| Potassium Permanganate | Polymeric materials (Aniline black analog) | Characterized by broad signals in NMR and insolubility. |

Reduction Reactions and Subsequent Derivatives

The aromatic ring of this compound is generally resistant to reduction under standard conditions due to its aromatic stability. However, under forcing conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium on carbon, the benzene (B151609) ring could be reduced to a cyclohexane (B81311) ring. This transformation would yield a complex mixture of diastereomers of 3-fluoro-4-(4-methylpiperidin-1-yl)cyclohexylamine.

More common are reductions of derivatives of the parent compound. For instance, if the aniline were first converted to a nitro compound via an indirect route (as direct nitration is problematic), the nitro group could be readily reduced back to the amine using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution is governed by the directing effects of the amino and fluoro substituents. The amino group is a powerful activating, ortho,para-directing group, while the fluorine atom is a deactivating, yet also ortho,para-directing group. byjus.comlibretexts.org The strong activating effect of the amino group dominates, making the ring highly susceptible to electrophilic attack at the positions ortho and para to the amino group.

Electrophilic Aromatic Substitution:

Given the positions of the existing substituents, the open ortho position (C5) and para position (C2, relative to the fluorine) are activated. However, the para position is already substituted with the piperidine (B6355638) group. Therefore, electrophilic substitution is strongly directed to the C5 position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com However, the high reactivity of the aniline can lead to over-substitution and side reactions. libretexts.org For example, direct nitration is often complicated by oxidation of the amino group. byjus.comlibretexts.org

Expected Electrophilic Substitution Products:

| Reaction | Reagent | Major Product |

| Bromination | Br₂ in a non-polar solvent | 5-Bromo-3-fluoro-4-(4-methylpiperidin-1-yl)aniline |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-3-fluoro-2-(4-methylpiperidin-1-yl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is less common for this molecule as the ring is electron-rich due to the amino group. SNAr reactions typically require a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halogen). libretexts.orglibretexts.org In principle, the fluorine atom could act as a leaving group, but the absence of a strongly activating electron-withdrawing group makes this process energetically unfavorable under normal conditions.

Transformations Involving the Piperidine Moiety

The 4-methylpiperidine (B120128) ring is a saturated heterocycle and is generally less reactive than the aniline portion of the molecule. The tertiary amine within the piperidine ring can, however, undergo certain transformations.

One common reaction is N-oxidation, where the nitrogen atom of the piperidine ring is oxidized by reagents like hydrogen peroxide or m-CPBA to form the corresponding N-oxide. This transformation can alter the steric and electronic properties of the molecule.

The piperidine ring itself is robust and resistant to ring-opening reactions under mild conditions. More drastic conditions, such as catalytic dehydrogenation at high temperatures, could potentially aromatize the piperidine ring to a pyridine, but this is a high-energy process.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions described above are well-established in organic chemistry.

Electrophilic Aromatic Substitution: This proceeds via the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The electrophile attacks the electron-rich aromatic ring, and the stability of the resulting intermediate determines the regioselectivity of the reaction. The strong electron-donating effect of the amino group via resonance stabilizes the positive charge in the arenium ion, particularly when the attack is at the ortho and para positions. libretexts.org

Nucleophilic Aromatic Substitution (Hypothetical): If an SNAr reaction were to occur (for instance, on a derivative with a strong electron-withdrawing group), it would proceed through a two-step addition-elimination mechanism. A nucleophile would attack the carbon bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the leaving group would restore the aromaticity of the ring. libretexts.orglibretexts.org

The understanding of these fundamental mechanisms is crucial for predicting the outcome of reactions and for the rational design of synthetic routes involving this compound and its derivatives.

Design and Synthesis of Structural Analogues and Derivatives of 3 Fluoro 4 4 Methylpiperidin 1 Yl Aniline

Systematic Structural Modifications

Systematic structural modifications of 3-fluoro-4-(4-methylpiperidin-1-yl)aniline are undertaken to probe the chemical space around this scaffold. These modifications can be broadly categorized into variations on the aniline (B41778) moiety, alterations to the piperidine (B6355638) ring, and replacement of the piperidine ring with other nitrogen-containing heterocycles.

The fluorine atom on the aniline ring plays a crucial role in modulating the electronic properties and metabolic stability of the molecule. Altering the position of the fluorine or introducing other substituents can significantly impact its biological activity.

Furthermore, the aniline ring can be substituted with other groups such as chloro, bromo, or methyl groups. These substitutions can further fine-tune the electronic and steric properties of the molecule. For example, the introduction of a chlorine atom at the 3-position of a 4-fluoroaniline (B128567) has been documented in the synthesis of related compounds. nih.gov The table below summarizes some potential variations on the aniline moiety.

Table 1: Potential Variations on the Aniline Moiety of this compound

| Modification | Rationale | Potential Impact |

|---|---|---|

| Shifting the fluorine to the 2- or 5-position | To explore the impact of fluorine's position on biological activity and metabolic stability. | Altered pKa, lipophilicity, and binding interactions. |

| Introduction of a second fluorine atom | To enhance metabolic stability and potentially increase binding affinity. | Increased lipophilicity and altered electronic distribution. |

| Replacement of fluorine with other halogens (Cl, Br) | To investigate the effect of different halogens on activity. | Changes in steric bulk, lipophilicity, and halogen bonding potential. |

| Addition of small alkyl groups (e.g., methyl) | To probe steric tolerance and hydrophobic interactions in the binding pocket. | Increased lipophilicity and potential for steric hindrance. |

The 4-methylpiperidine (B120128) ring is a common scaffold in medicinal chemistry, and its modification offers a rich avenue for structural diversification. researchgate.netnih.gov Alterations can include changing the position of the methyl group, varying the ring size, or modifying the nitrogen substituent.

The position of the methyl group on the piperidine ring can influence the molecule's conformation and how it presents its pharmacophoric features to a biological target. thieme-connect.com Moving the methyl group from the 4-position to the 2- or 3-position can introduce chirality and affect the molecule's interaction with chiral environments like protein binding sites. thieme-connect.com The introduction of substituents at the endo-cyclic α-position to the nitrogen atom is a common strategy for fine-tuning the properties of cyclic tertiary alkylamine-containing drugs. acs.org

Table 2: Potential Modifications to the Piperidine Ring

| Modification | Example | Rationale | Potential Impact |

|---|---|---|---|

| Methyl group position | 2-methylpiperidine, 3-methylpiperidine | To explore stereochemical effects and conformational preferences. | Introduction of chirality, altered binding affinity and selectivity. thieme-connect.com |

| Ring size variation | Azepane, Pyrrolidine | To modify the overall molecular shape and vector of substituents. | Changes in conformational flexibility and spatial orientation. researchgate.netnews-medical.net |

| Additional substitution | 3-fluoro-1-methylpiperidine | To introduce new interaction points and modulate properties. | Altered lipophilicity, basicity, and potential for new binding interactions. nih.gov |

| N-Substituents on aniline | N-alkylation, N-acylation | To explore the SAR of the aniline nitrogen. | Altered solubility, metabolic stability, and hydrogen bonding capacity. britannica.com |

Replacing the piperidine ring with other nitrogen-containing heterocycles is a widely used strategy in drug discovery to explore different regions of chemical space and to modulate physicochemical properties. nih.gov Common replacements include piperazine (B1678402), pyrrolidine, and morpholine. acs.orgarizona.edu

Piperazine is a particularly common substitute, offering an additional nitrogen atom that can be functionalized to introduce new vectors for substitution or to act as a hydrogen bond acceptor. ontosight.aichemicalbook.com For instance, the synthesis of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) has been reported, showcasing a similar scaffold with a different halogen and a piperazine ring. researchgate.net Morpholine is another valuable replacement, introducing an oxygen atom that can act as a hydrogen bond acceptor and potentially improve aqueous solubility. researchgate.net

Table 3: Replacement of the Piperidine Ring with Other Heterocycles

| Heterocycle | Rationale | Potential Impact |

|---|---|---|

| Piperazine | Introduce an additional point for substitution and hydrogen bonding. | Altered basicity, solubility, and potential for new interactions. ontosight.aichemicalbook.com |

| Pyrrolidine | Decrease ring size and alter conformational flexibility. | Different spatial arrangement of substituents. researchgate.netnews-medical.net |

| Azepane | Increase ring size and conformational flexibility. | Broader exploration of conformational space. researchgate.netnews-medical.net |

| Morpholine | Introduce a hydrogen bond acceptor and potentially improve solubility. | Increased polarity and altered hydrogen bonding capacity. researchgate.net |

Synthetic Methodologies for Derivative Preparation

The synthesis of derivatives of this compound generally involves multi-step sequences. Key reactions include the formation of the substituted aniline and the coupling of the heterocyclic moiety.

The preparation of substituted anilines can be achieved through various methods, including the reduction of a corresponding nitrobenzene (B124822) derivative. chemguide.co.ukscienceinfo.com For instance, the synthesis of a fluoro-substituted aniline can start from a difluoronitrobenzene, followed by nucleophilic aromatic substitution with the desired heterocycle and subsequent reduction of the nitro group. researchgate.net The reduction of the nitro group is often accomplished using reagents like tin and hydrochloric acid or catalytic hydrogenation. chemguide.co.ukijcce.ac.ir

The coupling of the piperidine or other heterocyclic moiety to the aniline precursor is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the nitrogen of the heterocycle displaces a leaving group, such as a fluorine or chlorine atom, on the aromatic ring. researchgate.net The synthesis of various aniline derivatives often involves heating the reactants in a suitable solvent, sometimes with the addition of a base. researchgate.net

For modifications on the piperidine ring itself, a variety of synthetic strategies are available. These can range from the functionalization of a pre-existing piperidine ring to the de novo synthesis of the substituted heterocycle. researchgate.netnih.gov Recent advancements have focused on more efficient and modular approaches to piperidine synthesis, such as combining biocatalytic C-H oxidation with radical cross-coupling. news-medical.net

Structure-Reactivity Relationships in Designed Analogues and Derivatives

The systematic modifications described above lead to a diverse set of analogues, and understanding their structure-reactivity relationships is crucial for rational drug design. The introduction of fluorine, for example, can significantly influence the reactivity of the aniline ring in subsequent chemical transformations. researchgate.netnih.gov

The basicity of the aniline nitrogen is a key property that is affected by substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, generally decrease the basicity, while electron-donating groups increase it. This can have a profound effect on the compound's pharmacokinetic properties and its ability to interact with biological targets. researchgate.net

Modifications to the piperidine ring can also impact reactivity. The steric and electronic environment around the piperidine nitrogen can influence its nucleophilicity and its ability to participate in reactions. The conformational rigidity or flexibility of the heterocyclic ring, as dictated by its size and substituents, can also play a role in how the molecule presents itself for chemical reactions and biological interactions. thieme-connect.com The relationship between the structure of quinolones and their activity has shown that the presence of a fluorine atom and a piperazine ring can lead to a broader spectrum of activity and higher potency. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or catalytic hydrogenation. For example, nitro precursors (e.g., 3-fluoro-4-(pyrrolidin-1-yl)nitrobenzene) are hydrogenated using 10% Pd/C under high-pressure H₂ (45–50 psi) in anhydrous MeOH for 72 hours, yielding the aniline derivative after solvent removal . Alternative routes involve coupling reactions with substituted pyrimidines or pyridazines in sec-BuOH with trifluoroacetic acid (TFA) as a catalyst, followed by purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1) .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine enhances metabolic stability and lipophilicity due to its electronegativity and small atomic radius. Computational studies (e.g., logP calculations) show fluorine increases hydrophobicity, improving membrane permeability. Spectroscopic data (¹H NMR, IR) confirm fluorine’s electron-withdrawing effect, which alters electronic distribution in the aromatic ring, as seen in shifts of C-F stretching vibrations (~1235 cm⁻¹) .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Assigns aromatic protons (δ 6.5–7.5 ppm) and piperidine methyl groups (δ 1.0–1.8 ppm). For example, adjacent substituents cause splitting patterns (e.g., doublets for para-substituted fluorine) .

- LCMS/HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 223.1) and purity (>95% by λ254 nm) .

- IR Spectroscopy : Identifies NH₂ stretches (~3340 cm⁻¹) and C-F bonds (~1235 cm⁻¹) .

Advanced Research Questions

Q. How do structural analogs of this compound compare in biological activity?

- Methodological Answer : Modifying the piperidine ring (e.g., 4-methylpiperazine vs. pyrrolidine) alters target binding. For instance, replacing piperidine with morpholine in Linezolid impurities reduces kinase inhibition potency by 50%, as shown in IC₅₀ assays . Docking studies (e.g., AutoDock Vina) reveal that bulkier substituents (e.g., isopropylphenoxy) sterically hinder interactions with c-Met kinase active sites .

Q. What are the challenges in ensuring purity during synthesis?

- Methodological Answer : Common impurities include unreacted nitro precursors or byproducts from incomplete hydrogenation. Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and quantified using area normalization. For example, residual Pd in catalytic reactions is removed via Celite filtration and repeated MeOH washes .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., Glide, GOLD) and QSAR models analyze binding modes. For c-Met kinase, the compound’s aniline group forms hydrogen bonds with hinge-region residues (Met1160), while the 4-methylpiperidine enhances hydrophobic contacts. Free energy perturbation (FEP) calculations estimate ΔG binding values, correlating with experimental IC₅₀ data .

Q. What role does the 4-methylpiperidinyl group play in reactivity and stability?

- Methodological Answer : The methyl group on piperidine increases steric bulk, reducing oxidative degradation of the amine group. Stability studies (e.g., accelerated aging at 40°C/75% RH) show <5% decomposition over 6 months. Comparative studies with morpholine analogs reveal piperidine’s superior metabolic stability in liver microsome assays (t₁/₂ > 120 min vs. 60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.